5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine
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Overview
Description
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound has a bromine atom and a methoxy group attached to the phenyl ring, which can influence its chemical properties and biological activities .
Preparation Methods
The synthesis of 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which can be further explored for their chemical properties.
Industry: It is used in the development of new materials and chemical products, including dyes and biocides.
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism being studied .
Comparison with Similar Compounds
5-(2-Bromo-4-methoxyphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
- 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
- 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
- 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole
These compounds share a similar thiazole core structure but differ in the substituents attached to the thiazole ring. The presence of different substituents can significantly influence their chemical properties and biological activities, making each compound unique in its own right .
Properties
Molecular Formula |
C10H9BrN2OS |
---|---|
Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
ZHGOVHAIRVASOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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